3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H13Cl2NO3S and its molecular weight is 466.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.9993198 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Insights and Synthesis
The structural analysis of compounds similar to 3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide reveals that these molecules are essentially planar and exhibit specific conformations that might influence their chemical reactivity and biological activity. Studies have shown that these molecules possess anti conformations with respect to the amide linkage, which could be crucial for their interactions with biological targets (Gomes et al., 2015).
Synthetic Pathways
Research into the synthetic pathways of related compounds has led to the development of methods for carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition, demonstrating the synthetic versatility of chromene-based compounds and their potential as scaffolds for further chemical modification (Potts et al., 1987). Additionally, the synthesis and characterization of derivatives have been explored, with a focus on understanding their structure-activity relationships and optimizing their antimicrobial properties (Talupur et al., 2021).
Antimicrobial Activity
The antimicrobial potential of chromene-based compounds, including derivatives of this compound, has been a significant area of research. Studies have identified these compounds as promising antimicrobial agents, with specific derivatives showing potent activity against a range of bacterial and fungal pathogens. This research underscores the potential of such compounds in developing new antimicrobial therapies (Naganagowda et al., 2011).
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13Cl2NO3S/c25-18-12-14(27-23(28)22-21(26)16-6-2-4-8-20(16)31-22)9-10-15(18)17-11-13-5-1-3-7-19(13)30-24(17)29/h1-12H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIZXGRUCEVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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